methyl 2-(chloromethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate
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Overview
Description
Methyl 2-(chloromethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate is a heterocyclic compound that features a unique pyrrolo[1,2-b]pyrazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(chloromethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a chloromethyl ketone with a hydrazine derivative, followed by cyclization and esterification steps. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to enhance the efficiency and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(chloromethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with different nucleophiles to form a variety of derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different oxidation states and functional groups.
Cyclization Reactions: Further cyclization reactions can lead to the formation of more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce carboxylic acids or ketones.
Scientific Research Applications
Methyl 2-(chloromethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including natural products and polymers.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of methyl 2-(chloromethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from this compound.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolo[1,2-b]pyrazole derivatives and related heterocyclic structures such as indoles and imidazoles. These compounds share structural similarities and often exhibit comparable chemical reactivity and biological activity.
Uniqueness
Methyl 2-(chloromethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate is unique due to its specific substitution pattern and the presence of the chloromethyl group, which provides a versatile handle for further functionalization. This makes it a valuable scaffold for the development of new compounds with diverse applications.
Properties
IUPAC Name |
methyl 2-(chloromethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O2/c1-14-9(13)8-6(5-10)11-12-4-2-3-7(8)12/h2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USJQOOQTQVTSKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2CCCN2N=C1CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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